Resazurin

Description

Historical Evolution of Resazurin Assays in Biological Sciences

The application of this compound in biological assays dates back to 1929 when Pesch and Simmert first employed it to quantify bacterial content in milk wikipedia.org. This early adoption highlighted its potential as a straightforward indicator of microbial activity. Over the decades, its utility expanded significantly, leading to its commercial introduction under trademarks such as Alamar Blue™, AB assay, Vybrant, and UptiBlue wikipedia.org.

The development of this compound-based assays provided a non-toxic and cell-permeable alternative to other viability assays, such as those relying on tetrazolium salts (e.g., MTT/XTT) or tritiated thymidine wikipedia.orgfishersci.se. Its low toxicity allows for longer study durations, making it suitable for continuous monitoring of cellular processes. This historical progression underscores this compound's evolution from a simple milk quality test to a widely adopted and standardized method in modern cell biology, microbiology, and drug development wikipedia.orgnih.govnih.govnih.gov.

Fundamental Role as a Redox Indicator in Biological Systems

This compound functions fundamentally as a redox indicator, leveraging the metabolic activity of living cells to facilitate its chemical transformation. In its oxidized state, this compound is a blue to purple, weakly fluorescent dye wikipedia.orgnih.gov. Upon entering metabolically active cells, it is irreversibly reduced to resorufin, a pink-colored, highly fluorescent compound wikipedia.orgfishersci.senih.govnih.govnih.govwikipedia.orgwikipedia.orgfishersci.cawikipedia.orgfishersci.cawikipedia.orgmpg.designalchemdx.comnih.govscholarsportal.info. This reduction is primarily mediated by intracellular oxidoreductase enzymes, including mitochondrial and cytoplasmic dehydrogenases, which utilize electron donors such as NADH, NADPH, and FADH fishersci.sewikipedia.orgfishersci.cawikipedia.orgfishersci.canih.govuni.lu.

The intensity of the color change (from blue/purple to pink) or the increase in fluorescence directly correlates with the number of viable cells and their metabolic activity nih.govwikipedia.orgfishersci.cafishersci.cawikipedia.orgmpg.designalchemdx.comscholarsportal.info. This quantitative relationship allows researchers to assess cell viability, proliferation, and even the effects of various agents on cellular metabolism nih.govscholarsportal.info.

The reaction pathway of this compound involves a two-step reduction process. While this compound is irreversibly converted to resorufin, resorufin itself can be further reversibly reduced to colorless, non-fluorescent dihydroresorufin (also known as hydroresorufin) under highly reducing conditions wikipedia.orgfishersci.casignalchemdx.comnih.gov. The redox potential of the resorufin/dihydroresorufin pair is -51 mV versus a standard hydrogen electrode at pH 7.0 wikipedia.org.

Detection of the this compound-resorufin conversion can be performed through two primary methods:

Colorimetric Detection: This involves visual observation of the color change or spectrophotometric measurement of absorbance. This compound has an absorption maximum around 600 nm, while resorufin exhibits an absorption maximum at 570 nm wikipedia.orgmpg.designalchemdx.com. The ratio of absorbance at 570 nm to 600 nm can be used for quantification nih.govmpg.de.

Fluorometric Detection: This method is generally more sensitive due to the significant increase in fluorescence upon this compound's reduction to resorufin signalchemdx.com. Resorufin has an excitation maximum typically between 530-570 nm and an emission maximum between 580-590 nm wikipedia.orgnih.govnih.govwikipedia.orgsignalchemdx.com.

The versatility of this compound assays extends to various cell types, including mammalian cells, bacteria, fungi, protozoa, and yeast, making it a broadly applicable tool in academic research wikipedia.orgfishersci.sefishersci.ca. Its advantages include its non-toxic nature, cell permeability, rapidity, sensitivity, and cost-effectiveness compared to other cell viability assays wikipedia.orgfishersci.senih.govnih.govfishersci.cafishersci.cawikipedia.orgsignalchemdx.comuni.lu.

Table 1: Spectral Properties of this compound and Resorufin

| Compound | Color (Oxidized/Reduced) | Absorbance Maximum (nm) | Fluorescence | Excitation Maximum (nm) | Emission Maximum (nm) |

| This compound | Blue to Purple (Oxidized) | ~600 wikipedia.orgmpg.designalchemdx.com | Weakly Fluorescent wikipedia.orgnih.gov | - | - |

| Resorufin | Pink (Reduced) | ~570 wikipedia.orgmpg.designalchemdx.com | Highly Fluorescent wikipedia.orgnih.gov | 530-570 wikipedia.orgnih.govwikipedia.orgsignalchemdx.com | 580-590 wikipedia.orgnih.govwikipedia.orgsignalchemdx.com |

Propriétés

IUPAC Name |

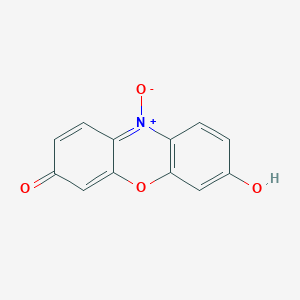

7-hydroxy-10-oxidophenoxazin-10-ium-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO4/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXBWHJQWKZRKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060280 | |

| Record name | Resazurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red solid with a greenish luster; [Merck Index] Red odorless crystals; [Carolina Biological Supply MSDS] | |

| Record name | Resazurin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

550-82-3 | |

| Record name | Resazurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resazurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RESAZURIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RESAZURIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Resazurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3H-phenoxazin-3-one 10-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESAZURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FN9YD6968 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Principles of Resazurin Bioreduction

Redox Transformation: Resazurin to Resorufin and Dihydroresorufin

The bioreduction of this compound (7-hydroxy-3H-phenoxazin-3-one 10-oxide) occurs in a two-step process, yielding distinct compounds with characteristic color and fluorescence profiles wikipedia.orgfrontiersin.orgnih.govmetrohm.com.

This compound to Resorufin: The initial and irreversible reduction step converts the blue, weakly fluorescent this compound into pink, highly fluorescent resorufin (7-hydroxy-3H-phenoxazin-3-one) wikipedia.orgfrontiersin.orgmetrohm.comnih.govthermofisher.comgoogle.com. This transformation is crucial for cell viability assays as the increase in fluorescence directly correlates with metabolic activity nih.govgoogle.commdpi.combiotium.com. Resorufin exhibits an excitation maximum at 530-570 nm and an emission maximum at 580-590 nm wikipedia.org.

Resorufin to Dihydroresorufin: Under stronger reducing conditions, resorufin can be further and reversibly reduced to colorless, non-fluorescent dihydroresorufin (also known as hydroresorufin or 7-hydroxy-1,2-dihydro-3H-phenoxazin-3-one) wikipedia.orgfrontiersin.orgmetrohm.comnih.gov. This reversible reaction can be used to monitor the redox potential of a culture medium, particularly for anaerobic organisms wikipedia.org.

The distinct optical properties of these compounds are summarized in the table below:

| Compound | Color | Fluorescence | Redox State |

| This compound | Blue/Purple | Weakly Fluorescent | Oxidized |

| Resorufin | Pink | Highly Fluorescent | Partially Reduced |

| Dihydroresorufin | Colorless | Non-fluorescent | Fully Reduced |

Involvement of Intracellular Reductases and Electron Donors (e.g., NAD(P)H)

The reduction of this compound within living cells is primarily an enzyme-mediated process, relying on the activity of various intracellular reductases and the availability of electron donors wikipedia.orgnih.govfishersci.cacenmed.comfishersci.fifishersci.canih.govscielo.br.

The principal electron donors involved in this bioreduction are nicotinamide adenine dinucleotide phosphate (NADPH) and nicotinamide adenine dinucleotide (NADH) wikipedia.orgnih.govnih.govscielo.brnih.govnih.gov. These coenzymes are abundant in cells and undergo reversible oxidation-reduction in numerous biological reactions nih.gov. The transfer of electrons from NAD(P)H to this compound is facilitated by intracellular oxidoreductase enzyme systems nih.govnih.gov.

Key intracellular reductases implicated in this compound reduction include:

Diaphorases: These enzymes are widely recognized for mediating the irreversible reduction of this compound to resorufin nih.govmdpi.com.

Dehydrogenases: Cytosolic, microsomal, and mitochondrial dehydrogenase or reductase enzymes, particularly NAD(P)H-dependent oxidoreductases, play a significant role mdpi.comnih.govnih.gov. Specific examples include flavin mononucleotide and flavin adenine dinucleotide dehydrogenases, aldehyde reductase, alcohol dehydrogenase, NAD(P)H-dependent quinone reductase, and flavin reductase nih.gov. Mitochondrial enzymes, such as carriers of diaphorase activities like NADPH dehydrogenase, are also responsible for transferring electrons from NAD(P)H to this compound scielo.br.

Cellular Localization of this compound Reduction Pathways

The reduction of this compound is not confined to a single cellular compartment; rather, it occurs in various locations within the cell, reflecting the diverse metabolic pathways involved nih.gov.

Mitochondria: Mitochondria are highly active organelles central to cellular metabolism, and this compound is effectively reduced within them wikipedia.orgnih.govbiorender.combiotium.com. This makes this compound particularly useful for assessing mitochondrial metabolic activity wikipedia.orgcenmed.comscielo.br. The reduction of this compound to resorufin is often attributed primarily to mitochondrial enzymes nih.gov.

Cytoplasm: Cytosolic dehydrogenases and reductases also contribute to the metabolic reduction of this compound mdpi.comnih.govnih.govnih.gov. This compound is internalized by cells and metabolically reduced in the cytoplasm of living cells nih.gov.

Microsomes: Microsomal enzymes are also involved in the reduction process nih.gov.

Nucleus: Some research suggests that this compound may also be involved in oxidation-reduction reactions within the nucleus nih.gov.

The ability of this compound to permeate the cell membrane and interact with enzyme systems in multiple compartments allows it to provide a comprehensive assessment of cellular metabolic activity nih.govnih.gov.

Correlation of this compound Reduction with Cellular Metabolic Status

The rate of this compound reduction is directly proportional to the metabolic activity of a cell population, making it a valuable tool for assessing cellular health, viability, and proliferation nih.govgoogle.commdpi.combiotium.comnih.govfishersci.cacenmed.comfishersci.finih.govscielo.brbiorender.comfishersci.cadsmz.de.

Cell Viability and Proliferation: Metabolically active and viable cells continuously convert this compound to resorufin, leading to an increase in fluorescence or a change in color that can be quantitatively measured nih.govthermofisher.comgoogle.commdpi.combiotium.comthermofisher.com. This correlation forms the basis for numerous cell viability and proliferation assays wikipedia.orgnih.govgoogle.commdpi.comnih.govscielo.br. The fluorescent or colorimetric signal generated is proportional to the number of living cells in the sample biotium.com.

Metabolic Indicator: The assay provides a rapid and sensitive method to assess the metabolic activity of living cells mdpi.comnih.gov. Even slight changes in cellular metabolic activity can lead to measurable reductions in this compound to resorufin conversion mdpi.comnih.gov.

Sensitivity and Dynamic Range: this compound assays are generally considered more sensitive than tetrazolium assays and exhibit a wider dynamic range of detection, meaning the fluorescent signal is more proportional to changes in cell viability across a broader range of cell densities and metabolic states mdpi.comnih.gov.

Limitations: While highly effective, the correlation can deviate from linearity at very high cell densities, low this compound working volumes, or extended incubation times, which can lead to the depletion of this compound or further reduction of resorufin to non-fluorescent dihydroresorufin nih.govmdpi.combiotium.com. Conversely, a too-short incubation time may not allow for accurate measurement of proliferative activity when cell numbers are low mdpi.com.

The reduction of this compound has been successfully applied to quantify bacterial content in milk, detect viable cells in mammalian cell cultures, and assess mitochondrial metabolic activity wikipedia.org. It is also employed in drug discovery for drug safety and toxicity studies, and in evaluating cell viability in various 3D matrices researchgate.net.

Resazurin-based Methodologies for Quantitative Biological Assessment

Applications in Cellular Metabolic Activity and Proliferation Assays

Resazurin-based assays are extensively employed in drug discovery, cytotoxicity studies, and the assessment of cell proliferation due to their simplicity, sensitivity, and adaptability to high-throughput screening (HTS) formats biotium.comtribioscience.commdpi.commdpi.com.

Fluorometric Measurement Techniques

Fluorometric measurement of this compound reduction offers superior linearity, reproducibility, robustness, and sensitivity compared to colorimetric methods tribioscience.com. Metabolically active cells reduce the non-fluorescent blue this compound to the highly fluorescent pink resorufin. This fluorescent product can be detected using a microplate fluorometer with excitation wavelengths typically ranging from 530-560 nm and emission at 590 nm biotium.comtribioscience.comcanvaxbiotech.comlabbox.com. The increase in fluorescence intensity over time directly correlates with the metabolic activity and, consequently, the number of viable cells biotium.comtribioscience.comcanvaxbiotech.comlabbox.com. This technique allows for kinetic monitoring of cell viability, providing insights into time-dependent cellular responses biotium.combmglabtech.comnih.govthermofisher.com. For instance, in studies involving canine mammary cancer cells, this compound conversion was monitored kinetically (excitation 544 nm, emission 590 nm) to assess cytotoxic effects of venoms bmglabtech.com. The assay can detect as few as 80-100 cells for reproducible results biotium.comtribioscience.com.

Colorimetric Measurement Techniques

In addition to fluorometric detection, the reduction of this compound can also be quantified colorimetrically. As this compound is reduced to resorufin, the solution changes from blue to pink. This color change can be measured by monitoring the absorbance at 570 nm, often with a reference wavelength at 600 nm or 605 nm biotium.comtribioscience.comcanvaxbiotech.comlabbox.commdpi.comtipbiosystems.com. The absorbance at 570 nm increases as resorufin is formed, while the absorbance at 600 nm (or 605 nm) decreases as this compound is consumed tribioscience.comcanvaxbiotech.comlabbox.commdpi.comtipbiosystems.com. The difference in absorbance (A570nm - A600nm) or the percentage of reduction can be used to quantify metabolic activity nih.govtipbiosystems.com. This method is also suitable for high-throughput applications and provides a straightforward visual indication of cell viability biotium.comtribioscience.combmglabtech.comtipbiosystems.com.

Comparative Efficacy with Alternative Metabolic Indicators

This compound-based assays demonstrate several advantages over other common metabolic indicators, particularly tetrazolium salts like MTT, XTT, and WST-1.

Key Comparisons:

Solubility and Lysis Requirement: Unlike MTT, which forms insoluble formazan crystals requiring cell lysis for solubilization, this compound and its reduced product, resorufin, are water-soluble. This eliminates the need for cell lysis, allowing for kinetic monitoring of the same samples over time and non-destructive assessment biotium.commdpi.comfrontiersin.orgbmglabtech.comnih.gov.

Sensitivity and Dynamic Range: this compound assays are generally more sensitive than tetrazolium reduction assays, capable of detecting even slight changes in cellular metabolic activity mdpi.comfrontiersin.orgnih.govresearchgate.net. They also exhibit a wider dynamic range of detection, meaning the signal generated is more proportional to changes in cell viability across a broader spectrum of cell densities and metabolic states mdpi.com.

Toxicity: this compound is considered non-toxic to cells, allowing for longer incubation times and potential for multiplexing with other assays, whereas some tetrazolium salts like MTT have been reported to be cytotoxic themselves biotium.comfrontiersin.orgresearchgate.net.

Mechanism of Reduction: While tetrazolium salts are reduced by components early in the respiratory chain and can block electron flow, this compound acts as an intermediate electron acceptor in the mitochondrial transport chain without significantly interfering with normal electron transfer mdpi.commdpi.comgoogle.com.

The following table summarizes a comparison of this compound with common tetrazolium-based assays:

| Assay Type | Solubility of Product | Lysis Required | Sensitivity | Toxicity | Kinetic Monitoring |

| This compound | Water-soluble | No | High | Low | Yes |

| MTT | Insoluble | Yes | Moderate | Reported | No |

| XTT | Water-soluble | No | Moderate | Low | Yes |

| WST-1 | Water-soluble | No | Moderate | Low | Yes |

Integration in Two-Dimensional (2D) and Three-Dimensional (3D) Cell Culture Systems

This compound-based assays are versatile and applicable to both traditional two-dimensional (2D) cell monolayers and more complex three-dimensional (3D) cell culture systems.

2D Cell Culture: In 2D cultures, cells are typically grown as a monolayer on a flat surface. This compound is added directly to the culture medium, and the metabolic conversion to resorufin is measured in the supernatant. This straightforward application makes it a standard method for high-throughput screening of drug candidates and assessment of cytotoxicity in various cell lines, including human cancer cell lines like A549, PC-3, LNCaP, and T-47D mdpi.comresearchgate.net.

3D Cell Culture: 3D cell culture models, such as spheroids, hydrogels, and scaffolds, offer a more physiologically relevant environment that better mimics in vivo tissue architecture and function mdpi.comresearchgate.netnih.govnih.govkuleuven.bethewellbio.com. This compound assays have been successfully adapted for these systems to quantify cell viability, proliferation, and cytotoxicity.

Spheroids: this compound can penetrate spheroids, allowing for the assessment of metabolic activity within these complex structures mdpi.comresearchgate.net. Studies have shown that radiation responses can differ significantly between 2D and 3D models, with 3D spheroids often exhibiting lower radiosensitivity, highlighting the importance of using relevant models for drug screening researchgate.net.

Scaffolds and Hydrogels: In tissue engineering, this compound reduction is used to non-invasively quantify cell expansion within perfused extracellular matrix scaffolds and hydrogels mdpi.commdpi.comnih.govnih.govkuleuven.be. The dye can be directly delivered to cells within these scaffolds, and the reduced product, resorufin, sampled from the recirculated media to measure metabolic activity and indicate cell number nih.gov. This approach provides valuable data for comparing scaffold seeding methods, gauging recellularization efficiency, evaluating cytotoxic drug effects, and analyzing cell proliferation during extended continuous culture nih.gov. For instance, this compound has been used to assess cell viability in A549 cells encapsulated in fibrin gel-based scaffolds, though optimal incubation times may be longer than for 2D cultures mdpi.com.

While this compound assays are effective in 3D systems, considerations such as diffusion limitations within dense 3D structures and the potential for over-reduction of resorufin to a non-fluorescent compound at high cell densities or prolonged incubation times need to be optimized for each specific experimental setup biotium.comnih.govkuleuven.be.

Applications in Microbial Viability and Biofilm Quantification

This compound is widely used for assessing the metabolic activity and viability of various microorganisms, including bacteria, fungi, and protozoa, and is particularly valuable for quantifying viable cells within biofilms biotium.comtribioscience.comnih.govfrontiersin.orgmdpi.comresearchgate.netmdpi.commdpi.com.

Assessment of Bacterial and Fungal Metabolic Activity

The principle remains the same: metabolically active microorganisms reduce this compound to resorufin, indicating their viability. This makes this compound a powerful tool in microbiology for:

Antimicrobial Susceptibility Testing: this compound assays are employed to determine the minimum inhibitory concentrations (MICs) and minimal biofilm eradicating concentrations (MBECs) of antimicrobial agents against various bacterial and fungal species nih.govnih.govresearchgate.netmdpi.comfrontiersin.org. The color change from blue to pink (or fluorescence increase) indicates active metabolism and resistance, while the absence of change indicates inhibition or eradication nih.govnih.gov.

Biofilm Quantification: Biofilms are complex communities of microorganisms embedded in an extracellular matrix, often exhibiting increased tolerance to antimicrobial agents thermofisher.commdpi.commdpi.com. This compound-based assays provide a fast, reliable, and information-rich method for quantifying the viability of biofilm-associated cells, offering a significant improvement over tedious colony-forming unit (CFU) counts nih.govthermofisher.commdpi.commdpi.comfrontiersin.org. The assay relies on the oxidative molecules in metabolically active cells within the biofilm converting the dye nih.gov. Kinetic monitoring of this compound conversion can provide insights into the metabolic state and survival of biofilms after treatment nih.govthermofisher.com. For example, studies have used this compound to assess the anti-biofilm activity of compounds against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus epidermidis, and Mycobacterium smegmatis biofilms nih.govthermofisher.commdpi.comfrontiersin.org.

Fungal Viability: this compound is extensively used for sensitivity assays of fungi to various chemical compounds, serving as an indicator of fungal respiration activity nih.govmdpi.comresearchgate.netresearchgate.net. It has been successfully applied to assess fungal spore viability and the effects of antifungal agents on fungal hyphae researchgate.netresearchgate.net. For instance, it has been used to determine the metabolic status of Fonsecaea sp. in antifungal susceptibility assays nih.gov.

The sensitivity of this compound allows for the detection of lower numbers of active cells in microbial populations, making it a preferred choice for many biofilm and viability studies mdpi.comresearchgate.net.

Example Data from Biofilm Quantification Studies:

| Bacterial Species | Treatment | Biofilm Inhibition (%) (this compound Assay) mdpi.com |

| E. coli | EGCG-S + E15 | 99 |

| P. aeruginosa | EGCG-S + E15 | 97 |

| S. aureus | EGCG-S + E15 | 98 |

| S. epidermidis | EGCG-S + E15 | 95 |

| M. smegmatis | EGCG-S + E15 | 96 |

Note: EGCG-S refers to epigallocatechin-3-gallate-stearate, and E15 refers to a specific concentration of an antibiotic.

Advanced Research Applications of Resazurin

Interdisciplinary Research Integration

The unique properties of resazurin facilitate its integration into interdisciplinary research, providing efficient and accurate methods for studying complex biological processes.

This compound-based assays have emerged as a promising alternative for monitoring bacterial inactivation mediated by bacteriophages (phages). Traditional methods, such as counting colony-forming units (CFU) and measuring optical density (OD), often suffer from limitations in terms of speed, reliability, and precision. CFU counting is laborious and time-consuming, while OD measurements are less sensitive. nih.govnih.govresearchgate.net

The this compound cell viability assay addresses these challenges by offering a faster, more accurate, and more sensitive approach. Studies have demonstrated that the decrease profiles obtained with the this compound method are comparable to those from the standard colony-counting technique. Furthermore, the this compound assay exhibits a lower detection limit and greater precision compared to the OD method. nih.govnih.gov This makes the this compound assay particularly valuable for high-throughput screening and preselection of phages, as it allows for the simultaneous assessment of inactivation profiles across various bacterial strains and multiple phages. nih.govnih.govresearchgate.net

This compound-based assays are also effectively utilized for quantifying living cells and monitoring cellular behavior, including cell viability, during the release of Alkaline Phosphatase (ALP). ALP serves as a crucial reporter gene within gene expression systems, making the monitoring of cellular dynamics during its release highly significant. mdpi.comresearchgate.netresearchgate.net

This quantitative assay has been successfully applied to various cell lines, including embryonic fibroblast cells like Balb/c 3T3 and epithelial cancer cell lines such as A549, MCF-7, and Ht-29. mdpi.comresearchgate.net The metabolic activity of these diverse cell types can influence the optimal assay conditions. Key parameters that affect the accuracy and reliability of this compound assay results include the concentration of this compound, the incubation time, and the number of cells. mdpi.comresearchgate.net

The assay relies on the redox reaction where non-fluorescent this compound is reduced by metabolically active cells to fluorescent resorufin. This conversion is typically measured by fluorescence at an excitation wavelength of 544 nm and an emission wavelength of 590 nm. mdpi.comresearchgate.netresearchgate.net The data obtained from this compound-based assays are often validated by comparison with established methods, such as hemocytometer assays for cell enumeration. mdpi.comresearchgate.netresearchgate.net While this compound primarily monitors cell viability, ALP release itself is commonly quantified using colorimetric assays with substrates like p-nitrophenyl phosphate (p-NPP). mdpi.comresearchgate.net Research has also explored real-time ALP release monitoring, demonstrating a correlation between cell response and the concentration of certain compounds, such as sodium butyrate, during the differentiation of colon cancer cell lines. ucc.ie

Optimized this compound Concentrations for Various Cell Lines in ALP Release Monitoring mdpi.com

| Cell Line | Optimal this compound Concentration (µM) |

| Balb/c 3T3 | 50 |

| A549 | 50 |

| MCF-7 | 50 |

| Ht-29 | 100 |

Methodological Optimization and Assay Standardization

Validation Strategies for Robust Data Generation

Addressing Potential for Over-Reduction (Dihydroresorufin Formation)

Resazurin (blue, non-fluorescent) is initially reduced by cellular metabolic activity to resorufin (pink, highly fluorescent). nih.govmdpi.com A critical consideration in this compound assays is the potential for over-reduction, which can lead to the formation of dihydroresorufin. Dihydroresorufin is a transparent, non-fluorescent compound resulting from the further reduction of resorufin. wikipedia.orgtaylorandfrancis.comresearchgate.net This secondary reduction occurs under strongly reducing conditions, specifically when the redox potential (Eh) falls below -110 mV. wikipedia.org

The formation of dihydroresorufin can compromise the linearity and accuracy of the this compound assay, as it diminishes the fluorescent signal, potentially leading to an underestimation of metabolic activity or viable cell numbers. researchgate.netnih.govrsc.org Factors contributing to over-reduction include prolonged incubation times, especially when coupled with high cell concentrations, which can deplete the available this compound pool and cause the reduction rate to slow. nih.gov

To mitigate the risk of over-reduction and maintain assay linearity, several strategies are employed:

Reduced Incubation Time: Shortening the incubation period can prevent the complete conversion of resorufin to dihydroresorufin. nih.gov

Optimized Cell-to-Volume Ratio: Decreasing the ratio of cells to this compound working volume (e.g., maintaining below 0.5 million cells/mL this compound) ensures sufficient this compound availability and prevents its premature depletion. nih.gov

Minimizing Variability and Ensuring Data Consistency

Achieving minimal variability and ensuring data consistency are crucial for the reliability and comparability of this compound assay results across different experiments and laboratories. Inconsistencies in pharmacogenomic studies, for instance, have been linked to poorly optimized laboratory protocols. nih.govresearchgate.net

Key parameters that contribute to variability and require careful optimization include:

This compound Concentration: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. nih.govresearchgate.net

Volume: The volume of this compound solution added to each well is critical, as it influences the cell-to-reagent ratio. nih.govresearchgate.net

Incubation Time: The recommended incubation time typically ranges from 30 minutes to 4 hours, but the precise duration is cell-type and cell confluency dependent. Prolonged incubation with high cell concentrations can deplete this compound, while too short an incubation may not accurately measure proliferative activity in low cell numbers. nih.govnih.gov

Excitation and Emission Wavelengths: Selecting the optimal excitation (Ex) and emission (Em) wavelengths for resorufin fluorescence measurements (e.g., Ex 530-570 nm, Em 580-590 nm) is essential for obtaining accurate, sensitive, and reproducible data while minimizing background interference. nih.govmdpi.comlabbox.com The cellular environment can influence these properties, and autofluorescence from cellular components may overlap with resorufin's emission spectrum. mdpi.com

To ensure data consistency, the following aspects are critical:

Repeatability: This assesses the consistency of measurements obtained under identical conditions using a single instrument or operator. nih.gov

Reproducibility: This evaluates the agreement between measurements conducted under non-homogeneous conditions, such as different laboratories or operators. nih.gov

Assay Limits: Defining the Limit of Blank (LoB), Limit of Detection (LoD), and Limit of Quantification (LoQ) provides a framework for understanding the assay's sensitivity and the range within which reliable measurements can be made. nih.gov

Development and Implementation of Standard Operating Procedures (SOPs)

The development and rigorous implementation of Standard Operating Procedures (SOPs) are indispensable for ensuring the consistency, accuracy, and reproducibility of this compound-based assays. nih.govresearchgate.net SOPs provide a standardized set of guidelines and protocols for conducting experiments, which minimizes variability between experiments and facilitates the comparison of results across different studies and laboratories. nih.govresearchgate.net This standardization is particularly vital in preclinical drug screening and cytotoxicity studies, where inconsistencies due to poorly optimized protocols can hinder progress and lead to unreliable findings. nih.govresearchgate.netnih.gov

A comprehensive SOP for this compound assays typically encompasses:

Detailed Protocol Steps: Outlining precise steps for every aspect of the experiment, from cell culture and reagent preparation to measurement and data analysis. researchgate.net

Optimization of Experimental Parameters: Providing guidelines for determining optimal this compound concentration, volume, and incubation time for specific cell lines and experimental conditions. nih.govresearchgate.net

Wavelength Selection: Specifying the optimal excitation and emission wavelengths for resorufin fluorescence to minimize background interference. researchgate.net

Assay Limit Definition: Establishing the Limit of Blank, Limit of Detection, and Limit of Quantification to ensure reliable measurement capabilities. researchgate.net

Quality Control Measures: Including procedures for evaluating repeatability, reproducibility, and measurement uncertainty, aiming for a measurement imprecision of less than 20%. nih.govresearchgate.netresearchgate.netnih.gov

Handling of Controls: Defining appropriate "No-Cell control" (this compound working solution only) and "No-Resazurin WS" (cells in culture medium without this compound) blanks for accurate background subtraction. researchgate.net

The adoption of such standardized protocols can significantly enhance the credibility of cytotoxicity studies and advance drug safety assessments. nih.govnih.govlifesaverproject.eu

Considerations for Hypoxic Conditions

Hypoxic conditions, characterized by reduced oxygen levels, are a significant consideration when utilizing this compound assays, as they can influence cellular metabolic activity and, consequently, the reduction of this compound. nih.govnih.gov Hypoxia is often an overlooked variable in cell culture that can lead to inaccurate viability measures if not properly accounted for. unc.edu

The implications of hypoxic conditions for this compound assay results include:

Altered Metabolic State: Cells in hypoxic environments may exhibit altered metabolic rates, which can affect the rate and extent of this compound reduction.

Calibration Requirements: For accurate interpretation of data obtained under hypoxic conditions, the this compound assay needs to be specifically calibrated for these environments. nih.govnih.gov This involves establishing the assay's dynamic range and the relationship between this compound reduction and cell viability at different oxygen concentrations.

Research has focused on adapting this compound assays for hypoxic settings. For instance, a hypoxic this compound reduction assay (HyRRA) has been developed and standardized for screening anti-tubercular compounds against dormant mycobacteria, which are known to adapt to hypoxia. oup.comoup.com This demonstrates the assay's applicability in challenging physiological conditions, provided appropriate standardization of parameters like initial culture density, drug exposure time, and post-resazurin incubation duration. oup.com

Interference from Experimental Compounds or Environment

While the this compound assay generally offers advantages over some other viability assays, such as tetrazolium-based methods, by being less susceptible to certain interferences, it is not entirely immune to interference from experimental compounds or the environment. mdpi.comnih.govresearchgate.net Such interferences can lead to inaccurate or misleading results.

Common types of interference include:

Direct Chemical Interference: Certain small molecules can directly interact with this compound or resorufin, affecting their redox state or optical properties. For example, compounds containing thiol and carboxylic acid moieties have been identified as sources of interference, potentially leading to an increase in this compound conversion even in the absence of cellular activity. researchgate.net

Intrinsic Fluorescence of Experimental Compounds: Fluorescent compounds present in the experimental setup, such as certain cytotoxic drugs (e.g., doxorubicin, paclitaxel, bleomycin), can have intrinsic fluorescence that overlaps with the emission spectrum of resorufin. researchgate.netmdpi.com This can result in false positive signals, where an increase in fluorescence is observed that is unrelated to the metabolic reduction of this compound by viable cells. researchgate.net

Microbial Contamination: Microbial contaminants can metabolically reduce this compound to resorufin, leading to false positive results and an overestimation of cell viability. cellsignal.com

Autofluorescence from Cellular Components: Cellular autofluorescence, originating from various intracellular components like proteins, lipids, and nucleic acids, can overlap with the emission spectrum of resorufin, contributing to background interference. mdpi.com

Culture Medium Interference: Components within the cell culture medium can also sometimes interfere with the assay. nih.gov

To minimize and address these interferences:

Careful Wavelength Selection: Optimizing excitation and emission wavelengths is crucial to differentiate resorufin's signal from potential autofluorescence or intrinsic fluorescence of experimental compounds. mdpi.commdpi.com

Appropriate Controls: Including controls that account for the intrinsic fluorescence of experimental compounds (e.g., wells with compounds but no cells) and for background signal (e.g., "No-Cell control") is essential for accurate data interpretation. researchgate.net

Sterile Technique: Maintaining strict sterile conditions is vital to prevent microbial contamination that could lead to false positives. cellsignal.com

Compound Characterization: Researchers should be aware of the optical properties and potential redox activity of any experimental compounds being tested. researchgate.net

Derivatives and Advanced Chemical Modifications of Resazurin

Synthesis and Characterization of Modified Resazurin Structures

The synthesis of modified this compound structures typically involves chemical reactions that introduce new functionalities while preserving or enhancing the core phenoxazine scaffold. Characterization techniques are then employed to confirm the structure and evaluate the resulting properties of these derivatives.

Fluorinated Derivatives: A significant area of modification involves the introduction of fluorine atoms. Fluorinated this compound derivatives, such as monofluorinated this compound (MFRA) and difluorinated this compound (DFRA), have been synthesized through direct electrophilic fluorination of this compound using diluted [18F]-F2 gas under acidic conditions uni-freiburg.de. This method facilitates fluorination at the ortho-positions relative to the hydroxyl group on the phenoxazine ring uni-freiburg.de.

Characterization of these fluorinated derivatives reveals that their properties are largely similar to the parent this compound, but with notable alterations. The presence of fluorine atoms leads to a decrease in their pKa values and induces a bathochromic shift in their absorption maxima uni-freiburg.de. For instance, while this compound in basic conditions exhibits a strong absorption at 598 nm, monofluorinated derivatives show this maximum shifted to 606 nm, and trifluorinated derivatives to 619 nm uni-freiburg.de. This bathochromic shift is consistent with observations in other fluorinated aromatic compounds uni-freiburg.de.

Other Prominent Derivatives:

10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red): This derivative is a non-fluorescent, highly sensitive, and stable probe specifically designed for the detection of hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), Amplex Red reacts stoichiometrically with H2O2 to yield highly fluorescent resorufin. Its fluorogenic properties are characterized by excitation and emission maxima at 535 nm and 587 nm, respectively.

Alkoxyresorufins: A class of derivatives including 7-ethoxyresorufin, 7-methoxyresorufin, 7-benzyloxyresorufin, and 7-pentoxyresorufin, are widely utilized as fluorogenic substrates for various cytochrome P450 (CYP) enzymes. These compounds are metabolically cleaved by specific CYP isoforms to produce the highly fluorescent resorufin, allowing for the quantitative assessment of enzyme activity.

Resorufin butyrate: Another derivative, resorufin butyrate, also finds utility in specific enzymatic assays.

Theoretical and Computational Analysis of Derivatives

Theoretical and computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), play a pivotal role in understanding and predicting the properties of this compound derivatives nih.govfrontiersin.orgsemanticscholar.org. These computational approaches enable a detailed analysis of molecular structures, electronic transitions, and reactivity, guiding the rational design of new compounds with desired characteristics.

Key applications of computational analysis include:

Prediction of Redox Potentials: DFT calculations, often employing models like the conductor-like polarizable continuum model (CPCM) combined with specific functionals (e.g., M06-2X/6-311G*), are used to accurately calculate the redox potentials of this compound derivatives nih.govfrontiersin.org. This is critical for designing redox sensors with tailored sensitivity.

Evaluation of Optical Properties: TD-DFT calculations (e.g., with PBE0/def2-TZVP) are performed to predict fluorescence spectra, including excitation and emission energies nih.govfrontiersin.orgsemanticscholar.org. These calculations can elucidate the nature of excited states, such as locally excited states or intramolecular charge transfer, which influence fluorescence mechanisms semanticscholar.org.

Analysis of Reaction Mechanisms and Transition States: Computational studies can identify and characterize transition states for various reactions, such as fluorination, providing insights into reaction pathways and product formation nih.govfrontiersin.org.

Assessment of Physicochemical Properties: Theoretical calculations are used to determine acid-base properties (pKa values) and partition coefficients (log P) of derivatives nih.govfrontiersin.org. Understanding the pH dependence of different forms of this compound derivatives is crucial for their applicability in biological systems, as it significantly impacts solubility, adsorption, and cellular uptake frontiersin.org.

Guiding Molecular Design: Computational methods allow for a rapid and cost-effective analysis of potential target compounds before their actual synthesis nih.govfrontiersin.org. This predictive capability is invaluable for generating multiple candidate molecules with diverse properties, optimizing the development process for new organic probes nih.gov. While computationally intensive, molecular dynamics simulations can further assess the influence of modifications on membrane permeation, a key factor for in vivo applications frontiersin.org.

Investigating Host-Guest Interactions: Computational modeling, based on DFT, has been successfully applied to study the binding modes of this compound in host-guest complexes, such as with cucurbit[n]uril (CBn). These studies have shown that complexation can modulate the electrochemical reduction of this compound, either activating or deactivating it, thereby opening new avenues for sensing assays.

Exploration of Derivatives for Enhanced Optical Properties and Novel Applications

The strategic modification of this compound has led to the development of derivatives with significantly enhanced optical properties and a broader range of applications, particularly in the field of bioimaging and enzymatic assays.

Enhanced Optical Properties: A primary goal of this compound derivatization is to improve its optical characteristics, especially fluorescence.

Bathochromic Shift and Near-Infrared (NIR) Imaging: The introduction of fluorine atoms into the this compound scaffold results in a progressive bathochromic shift in both absorption and emission maxima uni-freiburg.de. This shift is crucial for enabling in vivo imaging, as longer wavelengths penetrate biological tissues more effectively.

The reduced form of this compound (resorufin, RAred) typically exhibits excitation/emission wavelengths at 568/585 nm.

Monofluorinated this compound (MFRAred) shows a shift to 576/594 nm.

Difluorinated this compound (DFRAred) further shifts to 588/601 nm. These shifts move the emission closer to the NIR window, which is highly desirable for deep tissue imaging.

Increased Fluorescence Intensity: The reduction of this compound to resorufin inherently leads to a substantial increase in fluorescence intensity, with resorufin being significantly more fluorescent than its parent compound semanticscholar.org. This property is leveraged in various assays where the change in fluorescence signals metabolic activity.

Novel Applications: The enhanced optical properties and tailored reactivities of this compound derivatives have paved the way for several novel applications:

In Vivo Imaging and Metabolic Activity Detection: Fluorinated this compound derivatives, particularly 18F-labeled variants, are being explored as advanced probes for in vivo observation of cell viability and tumor metabolic activity uni-freiburg.de. By combining Positron Emission Tomography (PET) with direct optical imaging of Cerenkov luminescence, these probes allow for both the quantification of the probe's amount and its localization via PET, and the provision of functional information through optical signals uni-freiburg.de. The increase in Cerenkov luminescence signal upon reduction of fluorinated this compound derivatives to their fluorescent resorufin counterparts can indicate the presence of viable cells or metabolically active tumor tissue uni-freiburg.de.

Hydrogen Peroxide Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) is a widely used fluorogenic substrate for peroxidase-based assays to detect hydrogen peroxide (H2O2). Given that H2O2 is a product of numerous enzymatic reactions, Amplex Red enables sensitive colorimetric or fluorometric detection of the activity of various enzymes.

Cytochrome P450 (CYP) Enzyme Assays: Alkoxyresorufins, such as 7-ethoxyresorufin, 7-methoxyresorufin, and 7-benzyloxyresorufin, are indispensable tools for assessing the activity of specific cytochrome P450 isoforms. Their O-dealkylation by CYP enzymes to produce resorufin allows for sensitive and selective measurement of enzyme induction or inhibition, which is critical in drug metabolism studies and toxicology.

Modulation of Electrochemical Reactivity: Recent studies have demonstrated that host-guest complexation of this compound with macrocyclic hosts like cucurbit[n]uril can activate or deactivate its electrochemical reduction. This novel approach opens up possibilities for developing new types of electrochemical sensing assays based on controlled redox modulation.

These advancements highlight the versatility of this compound as a scaffold for designing sophisticated chemical probes with tailored properties, significantly expanding its utility beyond traditional cell viability assays into advanced bioimaging and enzymatic detection platforms.

Future Prospects and Emerging Research Frontiers

Advancements in Resazurin-Based Biosensor Development

This compound-based biosensors are undergoing rapid development, offering enhanced capabilities for various detection purposes. These biosensors leverage the redox-sensitive nature of this compound to provide rapid and specific detection of biological activity. For instance, whole-cell biosensors employing this compound have been developed for the detection of environmental contaminants, such as toluene, by monitoring bacterial respiration researchgate.net. Beyond environmental monitoring, these biosensors find applications in identifying efflux pumps, detecting beer spoilage, and assessing the presence of organic pollutants researchgate.net.

Recent innovations include the development of microsystems for water quality analysis, where this compound serves as an indirect biosensor to optically monitor the oxygen consumption of Escherichia coli in the presence of organic pollutants like glucose mdpi.com. This approach has demonstrated a concentration-dependent inhibition effect on oxygen consumption rates within a specific range of organic pollutants mdpi.com. Furthermore, the integration of this compound with microfluidic platforms has significantly advanced antibiotic susceptibility testing (AST), providing a rapid method for determining bacterial responses to antibiotics royalsocietypublishing.orgresearchgate.net. The future holds promise for nanomaterial-based electrochemical sensors, which are being explored for their potential to enhance the sensitivity and selectivity of this compound-based biosensors through the modification of electrode surfaces with functional nanomaterials nih.gov.

Refinement of Quantitative Measurement Techniques

The accurate quantification of metabolic activity using this compound is a critical area of ongoing research. While fluorometric assays are commonly employed due to the high fluorescence of resorufin, UV-Vis absorbance offers an alternative, albeit less sensitive, detection method nih.gov. A key challenge in achieving precise quantitative measurements lies in the potential for resorufin to be further converted into other species, which can compromise the linearity of the assay, along with interference from extracellular processes nih.gov.

To address these limitations, researchers are focusing on refining protocols to ensure more reliable and accurate data. Recommendations for improving accuracy include utilizing fluorometric ratio assays, employing low concentrations of this compound, and collecting data at short time intervals nih.govulisboa.pt. Optimizing critical experimental parameters such as this compound concentration, incubation time, and cell number is paramount for obtaining consistent and dependable results nih.govresearchgate.netmdpi.com. Studies have shown that the correlation between viable cell numbers and the rate of resorufin generation can deviate from linearity at higher cell densities, lower this compound working volumes, or extended incubation periods due to the depletion of the this compound pool nih.gov. Consequently, the development of standardized and rigorously optimized protocols is essential to enhance the reproducibility and reliability of this compound-based cytotoxicity studies nih.gov.

Integration with Automated and Microfluidic Systems

The integration of this compound assays with automated and microfluidic systems represents a significant leap forward in high-throughput biological screening and analysis. Microfluidic platforms, in conjunction with this compound, facilitate the rapid determination of antibiotic susceptibility, offering a promising alternative to traditional bulk assay systems royalsocietypublishing.orgresearchgate.netnih.gov.

Automated microfluidic systems have been developed to generate sequences of microdroplets with precisely programmed compositions of reagents and cells. These systems enable the rapid screening of antibiotic toxicity and the determination of minimum inhibitory concentrations (MICs) by encapsulating cells with growth media, antibiotics, and this compound bohrium.com. After incubation, the fluorescence spectra of resorufin, produced by bacterial metabolism, are measured to analyze antibiotic effects bohrium.com.

Further advancements include portable and highly integrated 3D microfluidic chips that allow for automatic sample loading and compartmentalization, streamlining bacterial quantification and AST biorxiv.org. Novel microfluidic devices featuring integrated filters have also been fabricated for rapid, ultrasensitive, and high-throughput bioburden detection, leveraging the redox reaction of resorufin researchgate.net. The advantages of these integrated systems are numerous, including minimized sample contamination, rapid mixing within droplets, reproducible droplet formation, reduced sample and reagent volumes, decreased assay times, and highly controlled environmental conditions nih.govbohrium.com.

Expanded Applications in Niche Biological Research Fields

The utility of this compound extends beyond conventional applications, finding new relevance in various niche biological research fields. Its ability to assess metabolic activity makes it valuable for characterizing mitochondrial metabolic activity wikipedia.orgfishersci.ca. In environmental science, this compound is employed to measure the aerobic biodegradation of organic matter in effluents and to quantify stream respiration, providing insights into ecosystem function wikipedia.orgscience.gov.

This compound-based assays are also being utilized to assay specific biomolecules, such as L-Glutamate, with high sensitivity wikipedia.orgfishersci.ca. In tissue engineering and regenerative medicine, this compound serves as a valuable, noninvasive tool for evaluating cell viability and expansion within three-dimensional (3D) extracellular matrix (ECM) scaffolds, including those for bioengineered muscle, lung, and kidney tissues nih.govresearchgate.net. Furthermore, the compound is being used to screen for the degradative capabilities of bacteria researchgate.net, in antifungal susceptibility testing researchgate.net, and to study the stimulation of anaerobic bioprocesses by essential trace metals science.gov. In drug development and toxicology, this compound assays are crucial for assessing the cytoprotective, cytotoxic, and cytostatic effects of various compounds, enabling comprehensive studies on cellular survival and proliferation mdpi.com.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.